molecular formula C17H18N4O3S2 B2603702 N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851979-52-7

N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

Cat. No.: B2603702
CAS No.: 851979-52-7
M. Wt: 390.48
InChI Key: XVIBWUBQIYLVAG-UHFFFAOYSA-N
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Description

The compound “N,N-dimethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a dimethylamino group, and a benzo[d]thiazol-2-yl group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecule contains several functional groups that could influence its properties and reactivity. The benzo[d]thiazol-2-yl group is a heterocyclic compound that includes a thiazole ring fused with a benzene ring . The dimethylamino group could act as a base or nucleophile in reactions, and the benzenesulfonamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the benzo[d]thiazol-2-yl group could undergo electrophilic aromatic substitution, and the dimethylamino group could participate in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

The compound has been incorporated into the structure of zinc phthalocyanine to enhance its photophysical and photochemical properties. The modified zinc phthalocyanine exhibits high singlet oxygen quantum yield and good fluorescence properties, making it highly suitable for Type II mechanisms in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Cleavage

The benzenesulfonamide derivative plays a crucial role in DNA binding and cleavage activities. Mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind with calf thymus DNA and exhibit genotoxicity and anticancer activity, indicating the potential for therapeutic applications (González-Álvarez et al., 2013).

Synthetic Chemistry and Drug Design

The compound has been utilized in synthetic chemistry for generating a variety of structures, including azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. These structures, incorporating the thiazolo(3,2-a)benzimidazole moiety, have potential applications in drug discovery and design (Farag et al., 2011).

Antimicrobial Applications

The sulfonamide moiety in benzenesulfonamide derivatives has been explored for antimicrobial activities. Schiff base derivatives of sulfamethazine and sulfamethoxazole have exhibited significant urease inhibitory activity, suggesting potential in antimicrobial applications (Hamad et al., 2020).

Antifungal Activity

Novel triazepines, pyrimidines, and azoles derived from toluenesulfonamide have shown good antifungal activity, indicating the compound's potential in developing antifungal agents (Khodairy, Ali, & El-wassimy, 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds containing a benzenesulfonamide moiety are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve investigating the biological activity of this compound, optimizing its synthesis, and exploring its potential uses in medicine or other fields .

Properties

IUPAC Name

N,N-dimethyl-4-[[(6-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-11-4-9-14-15(10-11)25-17(18-14)20-19-16(22)12-5-7-13(8-6-12)26(23,24)21(2)3/h4-10H,1-3H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIBWUBQIYLVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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